Relenopride

Description

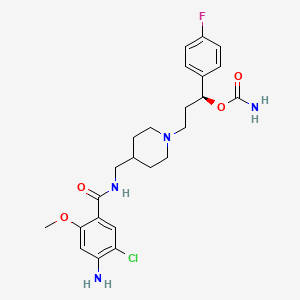

Structure

3D Structure

Properties

CAS No. |

1221416-43-8 |

|---|---|

Molecular Formula |

C24H30ClFN4O4 |

Molecular Weight |

493.0 g/mol |

IUPAC Name |

[(1S)-3-[4-[[(4-amino-5-chloro-2-methoxybenzoyl)amino]methyl]piperidin-1-yl]-1-(4-fluorophenyl)propyl] carbamate |

InChI |

InChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1 |

InChI Key |

KGMMSPVVHZGPHL-NRFANRHFSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)N)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

Relenopride (YKP10811): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride (also known as YKP10811) is an investigational small molecule that has been evaluated for its therapeutic potential in gastrointestinal motility disorders, including functional constipation and gastroparesis, as well as for certain neurological conditions.[1][2] As a prokinetic agent, its primary mechanism of action centers on the modulation of serotonergic pathways in the gastrointestinal tract. This technical guide provides an in-depth overview of the molecular pharmacology of Relenopride, detailing its mechanism of action, receptor selectivity, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Selective 5-HT₄ Receptor Agonism

Relenopride is a potent and selective agonist of the serotonin 4 (5-HT₄) receptor.[3][4] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) predominantly expressed on neurons and other cells, including epithelial cells, within the gastrointestinal tract.[5] Activation of these receptors is known to play a crucial role in regulating intestinal peristalsis and motility. By binding to and activating 5-HT₄ receptors, Relenopride initiates a signaling cascade that enhances gastrointestinal motility and transit.

Downstream Signaling Pathway

The agonistic activity of Relenopride at the 5-HT₄ receptor triggers a well-defined intracellular signaling cascade. The 5-HT₄ receptor is coupled to the stimulatory G-protein, Gαs. Upon agonist binding, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in enhanced neurotransmitter release (e.g., acetylcholine) and modulation of smooth muscle contractility, which collectively promote gastrointestinal motility.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of Relenopride.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of Relenopride for the human 5-HT₄ receptor and its selectivity over other serotonin receptor subtypes. Binding affinity is expressed as the inhibitor constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.

| Receptor Subtype | Kᵢ (nM) | Fold Selectivity vs. 5-HT₄ |

| 5-HT₄ | 4.96 | - |

| 5-HT₂ₐ | 600 | 121x |

| 5-HT₂ₑ | 31 | 6.25x |

Table 2: Functional Activity

This table outlines the functional activity of Relenopride at the 5-HT₂ₑ receptor. The IC₅₀ value represents the concentration of the drug that produces 50% inhibition of the receptor's function.

| Receptor Subtype | Functional Activity | IC₅₀ (µM) |

| 5-HT₂ₑ | Antagonist | 2.1 |

Experimental Protocols

The following sections describe the general methodologies employed in the key experiments used to characterize the pharmacological properties of Relenopride.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of Relenopride for the 5-HT₄, 5-HT₂ₐ, and 5-HT₂ₑ receptors.

-

General Protocol:

-

Receptor Source: Membranes from cells recombinantly expressing the human serotonin receptor subtypes of interest are prepared.

-

Radioligand: A specific radiolabeled ligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) is used at a concentration below its Kₔ.

-

Competition Binding: The receptor membranes and radioligand are incubated with varying concentrations of unlabeled Relenopride.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from unbound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

cAMP Accumulation Functional Assay

This type of assay is used to measure the ability of a compound to stimulate or inhibit the production of intracellular cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

-

Objective: To determine the functional activity of Relenopride at the 5-HT₄ receptor (i.e., agonist activity).

-

General Protocol:

-

Cell Line: A suitable cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₄ receptor is used.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulation: Cells are then stimulated with varying concentrations of Relenopride for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data are plotted as a dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and the maximal response (Eₘₐₓ).

-

In Vivo and Clinical Evidence

Preclinical studies in animal models have demonstrated the prokinetic effects of Relenopride. In dogs, YKP10811 was shown to accelerate gastric emptying and enhance antral contractions via a 5-HT₄ mechanism. In rat models, Relenopride exhibited antinociceptive activity in inflammation and acute stress-induced colonic hypersensitivity, an effect that was blocked by a 5-HT₄ receptor antagonist.

Clinical trials in humans have further substantiated these findings. In a randomized, double-blind, placebo-controlled study in patients with functional constipation, Relenopride was shown to accelerate gastrointestinal and colonic transit and improve bowel function. The 10 mg and 20 mg doses were generally the most effective in these studies.

Conclusion

Relenopride (YKP10811) is a selective 5-HT₄ receptor agonist with a well-defined mechanism of action. Its high affinity and selectivity for the 5-HT₄ receptor, coupled with its demonstrated prokinetic effects in both preclinical and clinical settings, underscore its potential as a therapeutic agent for gastrointestinal motility disorders. The downstream signaling pathway, initiated by Gαs-protein activation and leading to increased intracellular cAMP, provides a clear molecular basis for its observed physiological effects. Further research and clinical development will continue to delineate the full therapeutic profile of this compound.

References

- 1. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Stress-Induced Chronic Visceral Pain of Gastrointestinal Origin [frontiersin.org]

- 5. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

Relenopride: A Technical Guide to its 5-HT4 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relenopride (also known as YKP10811) is a potent and selective partial agonist of the serotonin 4 (5-HT4) receptor.[1][2] This receptor is a member of the G-protein coupled receptor (GPCR) family and is primarily coupled to the Gs alpha subunit, initiating a signaling cascade that plays a crucial role in gastrointestinal motility.[3][4][5] As such, Relenopride has been investigated for its therapeutic potential in treating disorders characterized by impaired gut function, such as functional constipation and gastroparesis. This technical guide provides an in-depth overview of the 5-HT4 receptor agonist activity of Relenopride, including its binding affinity, signaling pathways, and the experimental protocols used for its characterization.

Quantitative Data Summary

The following table summarizes the binding affinities of Relenopride for the human 5-HT4 receptor and key off-target serotonin receptors. The data highlights the selectivity of Relenopride for the 5-HT4 receptor.

| Receptor | Parameter | Value (nM) |

| 5-HT4 | Ki | 4.96 |

| 5-HT2A | Ki | 600 |

| 5-HT2B | Ki | 31 |

| 5-HT2B | IC50 | 2100 |

Table 1: Binding affinities (Ki) and inhibitory concentration (IC50) of Relenopride at various serotonin receptors.

Signaling Pathways

Activation of the 5-HT4 receptor by an agonist like Relenopride initiates two primary signaling pathways: a canonical G-protein dependent pathway and a non-canonical G-protein independent pathway.

Canonical Gs-Coupled Signaling Pathway

The primary and most well-characterized signaling pathway for the 5-HT4 receptor involves its coupling to a stimulatory G-protein (Gs).

Caption: Canonical 5-HT4 receptor Gs-coupled signaling pathway.

Non-Canonical G-Protein Independent Signaling Pathway

In addition to the classical Gs pathway, the 5-HT4 receptor can also signal independently of G-proteins through the activation of Src, a non-receptor tyrosine kinase. This pathway is also involved in modulating cellular responses.

Caption: Non-canonical 5-HT4 receptor G-protein independent signaling via Src.

Experimental Protocols

The characterization of Relenopride's 5-HT4 receptor agonist activity relies on two key in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays, such as cAMP accumulation assays, to measure its efficacy as an agonist.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. For the 5-HT4 receptor, the radiolabeled antagonist [3H]-GR113808 is commonly used.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the 5-HT4 receptor are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

-

-

Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand ([3H]-GR113808) and varying concentrations of the unlabeled test compound (Relenopride).

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT4 receptor antagonist.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a second messenger produced upon the activation of Gs-coupled receptors like the 5-HT4 receptor.

Methodology:

-

Cell Culture and Plating:

-

A cell line stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

-

The cells are harvested and seeded into a multi-well plate and incubated to allow for attachment.

-

-

Agonist Stimulation:

-

The cell culture medium is removed, and the cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Varying concentrations of the agonist (Relenopride) are added to the wells.

-

The plate is incubated for a specific period to allow for cAMP accumulation.

-

-

cAMP Detection:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the cell lysates are determined from the standard curve.

-

The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated by plotting the cAMP concentration against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel 5-HT4 receptor agonist.

Caption: Experimental workflow for characterizing a 5-HT4 receptor agonist.

Conclusion

Relenopride is a selective 5-HT4 receptor partial agonist with high affinity for its target. Its mechanism of action involves the activation of both Gs-coupled and Src-mediated signaling pathways, leading to downstream cellular effects that enhance gastrointestinal motility. The characterization of its pharmacological profile is achieved through a combination of well-established in vitro techniques, including radioligand binding and cAMP accumulation assays. This in-depth understanding of Relenopride's interaction with the 5-HT4 receptor is fundamental for its continued development as a potential therapeutic agent for gastrointestinal disorders.

References

- 1. GPCRs signaling directly through Src-family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Relenopride selectivity profile 5-HT2A 5-HT2B

An In-depth Technical Guide to the Selectivity Profile of Relenopride at 5-HT2A and 5-HT2B Receptors

Abstract

Relenopride (YKP10811) is a potent and selective 5-HT4 receptor agonist developed for gastrointestinal motility disorders.[1][2] A comprehensive understanding of its interaction with other serotonin receptor subtypes is critical for a complete pharmacological characterization and safety assessment. This document provides a detailed technical overview of the binding affinity and functional selectivity of relenopride for the 5-HT2A and 5-HT2B receptors. It includes quantitative binding data, detailed experimental protocols for affinity and functional assessment, and diagrams of the associated signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Relenopride Selectivity Profile: Binding Affinity

Relenopride's primary pharmacological activity is as a selective agonist at the 5-HT4 receptor.[1][3] However, characterization studies have revealed off-target binding to other serotonin receptor subtypes, notably the 5-HT2A and 5-HT2B receptors. The binding affinities, expressed as inhibition constants (Ki), quantify the concentration of relenopride required to occupy 50% of the receptors in vitro.

Relenopride demonstrates a clear selective binding preference for the 5-HT2B receptor over the 5-HT2A receptor. It has approximately 19-fold higher affinity for the 5-HT2B subtype.[1]

Table 1: Relenopride Binding Affinity (Ki) at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. 5-HT4 | Selectivity (fold) 5-HT2B vs. 5-HT2A |

| 5-HT4 | 4.96 | - | - |

| 5-HT2B | 31 | 6.25 | 19.35 |

| 5-HT2A | 600 | 121 | - |

| Data sourced from competitive radioligand binding assays. |

Relenopride Selectivity Profile: Functional Activity

Beyond binding affinity, functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). Studies indicate that while relenopride binds to the 5-HT2B receptor, it does not activate it. Instead, it functions as an antagonist.

Table 2: Relenopride Functional Activity at Serotonin 5-HT2 Receptors

| Receptor Subtype | Functional Activity | IC50 (μM) |

| 5-HT2B | Antagonist | 2.1 |

| 5-HT2A | No significant activity | > 10 |

| Data sourced from in vitro functional assays. |

This antagonist activity at the 5-HT2B receptor is a significant finding, as 5-HT2B receptor agonism has been linked to drug-induced valvular heart disease. The antagonist profile of relenopride at this subtype suggests a lower risk for this specific adverse effect.

Experimental Methodologies

The determination of binding affinity and functional activity relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (for Ki Determination)

This method quantifies the affinity of a test compound (relenopride) by measuring its ability to displace a known radioactive ligand that binds specifically to the target receptor.

Protocol Overview:

-

Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A or 5-HT2B receptor are prepared. Tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor-expressing membranes, a specific radioligand, and varying concentrations of the unlabeled test compound (relenopride).

-

For 5-HT2A: A common radioligand is [3H]ketanserin.

-

For 5-HT2B: A common radioligand is [3H]-LSD or [3H]-mesulergine.

-

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 37°C or room temperature).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of relenopride that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay (for IC50/EC50 Determination)

Functional assays measure the cellular response following receptor activation or inhibition. For Gq-coupled receptors like 5-HT2A and 5-HT2B, this is often a measurement of downstream second messengers like inositol phosphates (IP) or intracellular calcium (Ca2+).

Protocol Overview (Calcium Flux Assay):

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A or 5-HT2B receptor are plated in 96-well plates and grown to confluence.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition:

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (relenopride).

-

Agonist Mode: Buffer or vehicle is added.

-

-

Agonist Stimulation: A known 5-HT2A/2B agonist (like serotonin) is added to all wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

-

Data Analysis:

-

Antagonist Mode: The ability of relenopride to inhibit the agonist-induced fluorescence signal is measured. An IC50 value is determined, representing the concentration of relenopride that causes 50% inhibition of the maximum agonist response.

-

Agonist Mode: Any increase in fluorescence caused by relenopride alone is measured to determine agonist activity (EC50).

-

Caption: Workflow for a Functional Calcium Flux Assay.

Receptor Signaling Pathways

Both 5-HT2A and 5-HT2B receptors belong to the Gq/11 family of G-protein coupled receptors (GPCRs). Their activation by an agonist initiates a canonical signaling cascade.

5-HT2A Receptor Signaling

Upon agonist binding, the 5-HT2A receptor activates the Gαq subunit of its associated G-protein. This stimulates the enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream cellular proteins to mediate the physiological response.

Caption: Canonical 5-HT2A Receptor Gq Signaling Pathway.

5-HT2B Receptor Signaling

The 5-HT2B receptor shares the primary Gq-PLC-IP3/DAG signaling pathway with the 5-HT2A receptor. Activation leads to an increase in intracellular calcium and PKC activation. In addition, 5-HT2B receptor stimulation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which is associated with mitogenic effects and cell growth. Some studies also point to the involvement of β-arrestin-mediated signaling, which can lead to pathway-specific outcomes (biased signaling).

Caption: Key 5-HT2B Receptor Signaling Pathways.

Conclusion

Relenopride is a selective 5-HT4 receptor agonist with a well-defined selectivity profile at the 5-HT2A and 5-HT2B receptors. It exhibits a moderate binding affinity for the 5-HT2B receptor (Ki = 31 nM) and a low affinity for the 5-HT2A receptor (Ki = 600 nM). Critically, its functional activity at the 5-HT2B receptor is antagonistic (IC50 = 2.1 μM), which is a favorable safety characteristic given the association of 5-HT2B agonism with cardiac valvulopathy. This detailed profile, established through standard radioligand binding and functional assays, provides crucial information for researchers and drug developers, supporting the continued investigation of relenopride for its primary indication.

References

YKP10811: A Technical Guide for Gastrointestinal Motility Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

YKP10811 is a novel, selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist that has demonstrated significant potential in the treatment of gastrointestinal (GI) motility disorders, particularly functional constipation.[1][2] As a benzamide derivative, its prokinetic effects stem from its targeted action on the 5-HT4 receptors, which are crucial in regulating GI motility.[2][3] This technical guide provides a comprehensive overview of the available preclinical and clinical data on YKP10811, with a focus on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: 5-HT4 Receptor Agonism

YKP10811 functions as a selective agonist for the 5-HT4 receptor.[1] The activation of these receptors, which are widely expressed on enteric neurons, epithelial cells, and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility. The binding of YKP10811 to the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP modulates the release of neurotransmitters such as acetylcholine, which in turn stimulates muscle contractions and promotes peristalsis. This targeted mechanism allows for the acceleration of GI transit and improvement in bowel function.

Figure 1: Simplified signaling pathway of YKP10811 via the 5-HT4 receptor.

Preclinical Efficacy

Canine Model of Gastric Motility

In a study involving dogs, YKP10811 demonstrated potent prokinetic effects on gastric motility. The drug accelerated both liquid and solid gastric emptying in a dose-dependent manner and enhanced antral contractions. Notably, YKP10811 did not affect gastric accommodation. These effects were mediated through the 5-HT4 receptor, as they were blocked by a 5-HT4 antagonist. The study also highlighted that YKP10811 is substantially more potent than tegaserod, another 5-HT4 agonist.

| Parameter | YKP10811 Dose | Observation |

| Liquid Gastric Emptying | 0.3, 1, and 3 mg/kg | Dose-dependent acceleration |

| 30 mg/kg | Accelerated emptying from 15 to 90 minutes | |

| Solid Gastric Emptying (Glucagon-induced delay) | 0.1 mg/kg | Significant acceleration |

| Antral Contractions | 0.3 mg/kg | Enhanced contractions |

| Gastric Accommodation | 0.3 mg/kg | No alteration |

Table 1: Summary of Preclinical Efficacy of YKP10811 in a Canine Model

Rat Model of Visceral Hypersensitivity

In rat models, YKP10811 exhibited antinociceptive properties, suggesting a potential role in managing visceral hypersensitivity, a common feature of irritable bowel syndrome with constipation (IBS-C). The drug reduced colonic hypersensitivity induced by both inflammation (trinitrobenzene sulfonic acid) and acute stress. This effect was also mediated by 5-HT4 receptors. Importantly, YKP10811 maintained its efficacy after repeated administrations, unlike tegaserod.

Clinical Efficacy in Functional Constipation

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the safety and efficacy of YKP10811 in patients with functional constipation as defined by the Rome III criteria. The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.

Quantitative Efficacy Data

The trial assessed various transit and bowel function parameters, with the 10 mg and 20 mg doses generally being the most effective.

| Efficacy Endpoint | Placebo | YKP10811 (10 mg) | YKP10811 (20 mg) | YKP10811 (30 mg) |

| Colonic Transit | ||||

| Colon Filling at 6h | - | Significant Acceleration (P < 0.05) | Significant Acceleration (P < 0.05) | - |

| Ascending Colon Emptying t1/2 | - | Significant Acceleration | Significant Acceleration | - |

| Colonic Transit at 24h | - | Significant Acceleration | Significant Acceleration | - |

| Colonic Transit at 48h | - | Significant Acceleration | Significant Acceleration | - |

| Bowel Function | ||||

| Stool Consistency (8 days) | - | Increased | Increased | - |

Table 2: Summary of Clinical Efficacy of YKP10811 in Patients with Functional Constipation

Experimental Protocols

Phase 2 Clinical Trial (NCT01523184) Protocol

Figure 2: Workflow of the Phase 2 clinical trial for YKP10811.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: 55 patients with functional constipation according to the Rome III criteria.

-

Intervention: Participants were randomly assigned to receive YKP10811 at doses of 10 mg, 20 mg, or 30 mg, or a placebo, once daily for 8 days.

-

Efficacy Assessment:

-

Gastrointestinal and Colonic Transit: Measured at baseline and on days 7-9 using validated scintigraphy to assess gastric emptying half-time, small-bowel transit (colon filling at 6 hours), and colonic transit (geometric center at 4, 24, and 48 hours).

-

Bowel Function: Patients maintained a daily diary from day 1 to 9, recording the time to the first bowel movement, the number of bowel movements per day, and stool consistency using the Bristol Stool Form Scale.

-

-

Safety Assessment: Included monitoring of adverse events, clinical laboratory tests, and electrocardiograms.

Canine Gastric Motility Study Protocol

-

Animal Model: Healthy dogs.

-

Experiments:

-

Dose-response effects on liquid gastric emptying: Dogs received varying doses of YKP10811.

-

Effects on solid gastric emptying: Gastric emptying was delayed with glucagon, and the effects of YKP10811 and tegaserod were compared. The mechanism was confirmed using a 5-HT4 antagonist (GR113808).

-

Effects on antral contractions: Measured after administration of a low dose of YKP10811.

-

Effects on gastric accommodation: Assessed after a low dose of YKP10811.

-

Safety and Tolerability

In the Phase 2 clinical trial, YKP10811 was well-tolerated, and no serious adverse events were reported. The preclinical study in dogs also noted no adverse events or cardiac dysrhythmia, even at a dose 300 times the lowest effective dose. While YKP10811 showed some binding to 5-HT2A and 5-HT2B receptors at high concentrations in vitro, no significant off-target effects were observed in the clinical setting at the tested doses.

Conclusion and Future Directions

YKP10811 is a promising selective 5-HT4 receptor agonist for the treatment of gastrointestinal motility disorders. Both preclinical and clinical data support its efficacy in accelerating GI transit and improving bowel function in constipation. Its favorable safety profile in early studies is encouraging. Further investigation in larger, long-term Phase 3 trials is warranted to confirm its efficacy and safety in a broader patient population and to explore its potential in other motility disorders such as IBS-C and gastroparesis.

Figure 3: Logical relationship of YKP10811's mechanism to therapeutic outcomes.

References

- 1. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. graphyonline.com [graphyonline.com]

Relenopride in the Treatment of Rare Neurological Diseases: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP-10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist under development by SK Biopharmaceuticals.[1][2][3] While initially investigated for gastrointestinal motility disorders, its development pipeline includes an active program for the treatment of rare neurological diseases, currently in Phase I/II clinical trials.[4] This technical guide provides a comprehensive overview of the scientific rationale, mechanism of action, and potential therapeutic applications of Relenopride in the context of rare neurological disorders. Due to the early stage of development and the proprietary nature of the data, this document synthesizes publicly available information on Relenopride and the broader class of 5-HT4 receptor agonists to build a framework for its potential in neurology.

Introduction

Relenopride is a small molecule that acts as an agonist at the 5-HT4 receptor.[1] SK Biopharmaceuticals, a company with a core competency in developing drugs that can penetrate the blood-brain barrier, is advancing Relenopride for central nervous system (CNS) disorders. In 2018, SK Biopharmaceuticals entered into a joint venture with Glycyx Therapeutics to specifically focus on the development of Relenopride for rare neurological diseases.

The therapeutic potential of 5-HT4 receptor agonists in neurological disorders is predicated on their ability to modulate key neuronal processes implicated in the pathophysiology of various diseases. These processes include promoting neurogenesis, enhancing cognitive function, and increasing the release of pro-cognitive neurotransmitters like acetylcholine.

Mechanism of Action: 5-HT4 Receptor Agonism in the CNS

The 5-HT4 receptor is a Gs-protein coupled receptor predominantly expressed in the gastrointestinal tract, but also found in various regions of the brain, including the hippocampus, striatum, and prefrontal cortex. Its activation in the CNS initiates a signaling cascade with several downstream effects relevant to the treatment of neurological diseases.

Primary Signaling Pathway

Activation of the 5-HT4 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, upregulating the expression of genes involved in neuroplasticity, neurogenesis, and neuronal survival, including Brain-Derived Neurotrophic Factor (BDNF).

Modulation of Neurotransmitter Release

5-HT4 receptor activation has been shown to enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory. This effect is thought to be mediated by the modulation of potassium channels in presynaptic terminals, leading to increased neuronal excitability and neurotransmitter release.

Preclinical and Clinical Data

While specific data for Relenopride in rare neurological diseases are not publicly available, preclinical studies and clinical trials in other indications provide valuable insights into its pharmacological profile.

Preclinical Data

Preclinical studies have primarily focused on the prokinetic effects of Relenopride (YKP-10811) in animal models of gastrointestinal dysfunction.

| Parameter | Animal Model | Key Findings | Reference |

| Gastric Emptying | Dog | Accelerated liquid and solid gastric emptying. | |

| Antral Contractions | Dog | Enhanced antral contractions. | |

| Visceral Hypersensitivity | Rat | Suppressed visceral hypersensitivity induced by stress and inflammation. |

Table 1: Summary of Preclinical Findings for Relenopride (YKP-10811) in Gastrointestinal Models.

Clinical Data

Clinical trials have evaluated the safety and efficacy of Relenopride in patients with functional constipation.

| Trial Identifier | Phase | Indication | Key Efficacy Endpoints | Dosage | Key Findings | Reference |

| NCT01523184 | II | Functional Constipation | Colonic transit at 24 hours, time to first bowel movement. | 10 mg, 20 mg, 30 mg daily | Accelerated colonic transit and improved bowel function compared to placebo. 10 mg and 20 mg doses were most effective. No serious adverse events observed. |

Table 2: Summary of Clinical Trial Data for Relenopride (YKP-10811) in Functional Constipation.

Experimental Protocols

Detailed experimental protocols for Relenopride in rare neurological diseases are proprietary. However, based on the known mechanism of action and the general drug development process for such conditions, the following outlines plausible experimental workflows.

Preclinical Evaluation Workflow

A typical preclinical workflow to assess the potential of a 5-HT4 receptor agonist like Relenopride in a rare neurological disease model would involve a multi-tiered approach.

Clinical Trial Design for Rare Neurological Diseases

Clinical trials in rare diseases face unique challenges, including small patient populations and disease heterogeneity. Therefore, innovative and adaptive trial designs are often employed.

Pharmacokinetics and CNS Penetration

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier (BBB). SK Biopharmaceuticals highlights its expertise in designing CNS-penetrant molecules. While specific pharmacokinetic data for Relenopride in the CNS are not publicly available, its development for neurological indications strongly suggests that it is designed to achieve therapeutic concentrations in the brain.

Factors influencing CNS penetration that would have been optimized during the drug discovery phase include:

-

Lipophilicity: A balance is required to facilitate membrane crossing without being too lipophilic, which can lead to non-specific binding and poor solubility.

-

Molecular Weight: Smaller molecules generally exhibit better BBB penetration.

-

Polar Surface Area: A lower polar surface area is often associated with improved BBB permeability.

-

Efflux Transporter Liability: The molecule should ideally not be a substrate for efflux transporters like P-glycoprotein at the BBB.

Potential Therapeutic Applications in Rare Neurological Diseases

The pro-cognitive and neurogenic effects of 5-HT4 receptor agonism suggest potential therapeutic utility in a range of rare neurological diseases characterized by cognitive decline, neuronal loss, or deficits in synaptic plasticity. While the specific rare neurological diseases being targeted by SK Biopharmaceuticals for Relenopride have not been disclosed, potential candidates could include:

-

Genetic forms of dementia: Where cognitive enhancement could provide symptomatic relief.

-

Neurodegenerative diseases with a cognitive component: Such as certain ataxias or leukodystrophies.

-

Disorders of neuronal development or migration: Where pro-neurogenic effects might be beneficial.

Conclusion

Relenopride represents a promising therapeutic candidate for rare neurological diseases based on its mechanism of action as a 5-HT4 receptor agonist. The known pro-cognitive and neurogenic effects associated with this class of compounds provide a strong scientific rationale for its development in CNS disorders. While specific data on its efficacy and safety in these indications remain confidential, the progression to Phase I/II clinical trials by a company with a proven track record in CNS drug development is a significant step forward. Further disclosure of clinical trial results will be crucial to fully understand the therapeutic potential of Relenopride for patients with rare and debilitating neurological conditions.

Disclaimer: This document is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The development status and future prospects of Relenopride are subject to change.

References

- 1. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Relenopride Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Prokinetic effects of a new 5-HT4 agonist, YKP10811, on gastric motility in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relenopride by SK Life Science for Unspecified Neurologic Disorders: Likelihood of Approval [pharmaceutical-technology.com]

In Vitro Characterization of Relenopride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP10811) is a potent and selective small molecule that has been investigated for its therapeutic potential in gastrointestinal and neurological disorders. This document provides a comprehensive overview of the in vitro pharmacological characteristics of Relenopride, focusing on its receptor binding affinity, functional activity, and mechanism of action. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to offer a complete technical guide for researchers in the field.

Pharmacological Profile of Relenopride

Relenopride is characterized as a selective 5-HT4 receptor partial agonist. Its in vitro profile demonstrates high affinity for the 5-HT4 receptor with lower affinity for other serotonin receptor subtypes.

Receptor Binding Affinity

Competitive radioligand binding assays have been utilized to determine the binding affinity of Relenopride for various receptors. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 1: Binding Affinity (Ki) of Relenopride at Serotonin Receptors

| Receptor Subtype | Ki (nM) | Selectivity vs. 5-HT4 |

| 5-HT4 | 4.96[1] | - |

| 5-HT2B | 31[1][2] | ~6-fold[1] |

| 5-HT2A | 600[1] | ~120-fold |

Functional Activity

Functional assays are essential to characterize the pharmacological action of a compound at its target receptor. Relenopride has been identified as a partial agonist at the 5-HT4 receptor with weak intrinsic activity. In addition to its agonist activity at the 5-HT4 receptor, it also exhibits antagonist activity at the 5-HT2B receptor.

Table 2: Functional Activity of Relenopride

| Receptor | Assay Type | Parameter | Value |

| 5-HT4 | Functional Assay | Agonist Activity | Partial Agonist |

| 5-HT2B | Functional Assay | Antagonist Activity | IC50 = 2.1 µM |

Note: Specific EC50 and Emax values for Relenopride's partial agonist activity at the 5-HT4 receptor are not publicly available at the time of this publication.

Selectivity Profile

Beyond its primary targets, the selectivity of Relenopride has been assessed against a panel of other receptors and enzymes. At a concentration of 1 µM, Relenopride did not show significant off-target binding to other serotonin-receptor subtypes (including 5-HT1B and 5-HT1D), other receptors, or enzymes. No significant activity was observed at the 5-HT2A receptor up to a concentration of 10 µM.

Signaling Pathways

Primary 5-HT4 Receptor Signaling Pathway

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Upon agonist binding, such as with Relenopride, a conformational change in the receptor leads to the activation of Gs. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.

Potential Alternative Signaling Pathway

Some evidence suggests that 5-HT4 receptors can also signal through a G-protein-independent pathway to activate the extracellular signal-regulated kinase (ERK). This alternative pathway is proposed to be dependent on the activation of Src tyrosine kinase.

Experimental Protocols

The following sections describe the general methodologies for the key in vitro assays used to characterize Relenopride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the 5-HT4 receptor. Protein concentration is determined using a standard method like the BCA assay.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a known concentration of a specific 5-HT4 receptor radioligand (e.g., [3H]-GR113808) and varying concentrations of Relenopride.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through a filter mat (e.g., glass fiber filters), which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of Relenopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

Methodology:

-

Cell Culture: Cells stably or transiently expressing the 5-HT4 receptor are cultured in multi-well plates.

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, the cells are stimulated with varying concentrations of Relenopride for a defined period.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular contents, including the accumulated cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Relenopride concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined from this curve.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to a receptor of interest and can be used to determine the potency and efficacy of an agonist.

References

Relenopride: A Technical Guide to a Selective Serotonin 4 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP10811) is a potent and selective serotonin 4 (5-HT4) receptor agonist that has been investigated for its prokinetic properties in the gastrointestinal (GI) tract. As a selective agonist, it holds promise for the treatment of motility disorders such as chronic constipation and gastroparesis. This technical guide provides an in-depth overview of the pharmacological profile of relenopride, including its binding affinity, receptor selectivity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with a summary of its prokinetic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the science and therapeutic potential of relenopride.

Introduction

The serotonin 4 (5-HT4) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system. Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. This makes the 5-HT4 receptor an attractive target for the development of prokinetic agents to treat GI motility disorders. Relenopride has emerged as a selective 5-HT4 receptor agonist with demonstrated efficacy in preclinical and clinical studies.[1][2] This guide delves into the technical details of relenopride's mechanism of action and pharmacological characteristics.

Pharmacological Profile

Binding Affinity and Selectivity

Relenopride exhibits high affinity for the human 5-HT4 receptor. In vitro radioligand binding assays have determined its binding affinity (Ki) to be in the low nanomolar range. Its selectivity profile has been characterized against other serotonin receptor subtypes, revealing significantly lower affinity for 5-HT2A and 5-HT2B receptors.[3]

Table 1: Binding Affinity of Relenopride at Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki) (nM) | Fold Selectivity (vs. 5-HT4) |

| 5-HT4 | 4.96[3] | 1 |

| 5-HT2A | 600[3] | 121 |

| 5-HT2B | 31 | 6.25 |

Data compiled from publicly available sources.

Further studies indicate that relenopride does not exhibit significant off-target binding to other serotonin receptor subtypes at a concentration of 1 µM. A comprehensive selectivity profile against a broader panel of receptors, including adrenergic and dopaminergic receptors, is not publicly available at this time.

Functional Activity

Relenopride is characterized as a partial agonist of the 5-HT4 receptor. Upon binding, it activates the receptor, initiating downstream signaling cascades. While the specific EC50 value for relenopride in a functional assay such as cAMP accumulation is not publicly available, its potent prokinetic effects in vivo suggest a functional potency in the nanomolar range, consistent with other selective 5-HT4 receptor agonists.

Mechanism of Action: 5-HT4 Receptor Signaling

The 5-HT4 receptor is known to couple to dual signaling pathways, both of which are activated by relenopride.

Gs/cAMP/PKA Pathway (Canonical Pathway)

The primary signaling mechanism of the 5-HT4 receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of 5-HT4 receptor activation, such as enhanced neurotransmitter release in enteric neurons.

References

- 1. Relenopride Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of 5-HT4 Receptors in Gastrointestinal Function: A Technical Guide

Executive Summary

The serotonin type 4 (5-HT4) receptor, a member of the G protein-coupled receptor superfamily, plays a pivotal role in the regulation of gastrointestinal (GI) physiology. Predominantly expressed on enteric neurons, smooth muscle cells, and epithelial cells, the 5-HT4 receptor is a key modulator of GI motility, secretion, and visceral sensation. Its activation stimulates peristalsis and alleviates constipation, making it a significant therapeutic target for a range of motility disorders. This technical guide provides an in-depth overview of the 5-HT4 receptor's function in the GI tract, its signaling pathways, and the pharmacological characteristics of key ligands. Detailed experimental protocols and quantitative data are presented to support further research and drug development in this field.

Introduction: The 5-HT4 Receptor in the Gastrointestinal Landscape

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule within the gastrointestinal tract, with the vast majority of the body's serotonin being produced and located in the gut.[1][2] It exerts its diverse effects through a family of at least 15 receptor subtypes. Among these, the 5-HT4 receptor has garnered significant attention for its prokinetic properties.[1][3][4] Activation of 5-HT4 receptors has been shown to enhance gastric emptying, accelerate intestinal and colonic transit, and increase the frequency of bowel movements. This has led to the development of several 5-HT4 receptor agonists for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).

Physiological Functions of 5-HT4 Receptors in the Gut

The physiological effects of 5-HT4 receptor activation are multifaceted, impacting several key aspects of gastrointestinal function:

-

Gastrointestinal Motility: The most well-characterized role of the 5-HT4 receptor is the promotion of GI motility. This is primarily achieved through the stimulation of acetylcholine release from myenteric neurons, which in turn induces smooth muscle contraction and enhances the peristaltic reflex. Studies in various animal models and humans have demonstrated that 5-HT4 receptor agonists accelerate transit throughout the GI tract.

-

Secretion: 5-HT4 receptors are also involved in the regulation of intestinal secretion. Their activation on enterocytes can stimulate chloride and fluid secretion into the intestinal lumen, which can contribute to the loosening of stool and relief from constipation.

-

Visceral Sensation: Emerging evidence suggests a role for 5-HT4 receptors in modulating visceral sensitivity. Activation of these receptors may help to alleviate visceral pain and discomfort, symptoms often associated with functional GI disorders like IBS.

Signaling Pathways of the 5-HT4 Receptor

The intracellular signaling cascades initiated by 5-HT4 receptor activation are crucial to its physiological effects. The primary and alternative signaling pathways are outlined below.

Canonical Gs-cAMP Signaling Pathway

The 5-HT4 receptor is classically coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response, such as the modulation of ion channels or the regulation of gene expression through the phosphorylation of transcription factors like CREB.

Alternative Signaling Pathways: Src and ERK

Recent studies have revealed that 5-HT4 receptors can also signal through G protein-independent pathways. One such pathway involves the activation of the non-receptor tyrosine kinase, Src. This Src activation can then lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) pathway. The activation of the ERK pathway is implicated in processes such as neuronal plasticity and survival.

Quantitative Pharmacology of 5-HT4 Receptor Ligands

The development of selective and potent 5-HT4 receptor agonists has been a major focus of drug discovery efforts. The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacy (Emax or Intrinsic Activity) of key 5-HT4 receptor ligands.

Table 1: Pharmacological Profile of 5-HT4 Receptor Agonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Intrinsic Activity, % of 5-HT) |

| Prucalopride | 2.5 (5-HT4a), 8 (5-HT4b) | - | High |

| Velusetrag | - | 0.5 (pEC50 = 8.3) | 95 |

| Naronapride | High Affinity | - | - |

| Tegaserod | 40 (pKi = 8.4) | - | Partial Agonist |

| Cisapride | - | - | Potent Agonist |

Table 2: Pharmacological Profile of 5-HT4 Receptor Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (pA2/pKB) |

| GR113808 | 0.13 - 0.20 | 9.3 |

| DAU 6285 | - | 6.32 |

| RS 39604 | - | 8.2 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize 5-HT4 receptor function.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for the 5-HT4 receptor.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand and the inhibitory constant (Ki) of unlabeled competitor compounds for the 5-HT4 receptor.

Materials:

-

Cell membranes expressing the 5-HT4 receptor (e.g., from transfected cell lines or tissue homogenates).

-

Radiolabeled 5-HT4 receptor antagonist (e.g., [3H]-GR113808).

-

Unlabeled competitor compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Relenopride (YKP-10811): A Technical Overview of a 5-HT4 Receptor Agonist in Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP-10811) is a small molecule, selective serotonin 4 (5-HT4) receptor agonist developed by SK Biopharmaceuticals.[1] Initially investigated for gastrointestinal (GI) motility disorders, including functional constipation and constipation-predominant irritable bowel syndrome (IBS-C), its development has more recently shifted towards rare neurological diseases.[1] This document provides a technical summary of the available preclinical and clinical data on Relenopride, focusing on its mechanism of action, pharmacological effects, and clinical evaluation in GI disorders. Due to the limited public availability of in-depth study reports, this guide synthesizes high-level data from clinical trial registries and secondary sources.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in the regulation of gastrointestinal motility. The 5-HT4 receptor, a G-protein coupled receptor, is a key mediator of these effects. Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced peristalsis and intestinal secretion. Relenopride was developed as a selective agonist for this receptor to treat disorders characterized by delayed GI transit.

Mechanism of Action

Relenopride is a selective agonist of the 5-HT4 receptor.[1] The binding of Relenopride to the 5-HT4 receptor is believed to initiate a signaling cascade that enhances gastrointestinal motility. While specific downstream signaling pathways for Relenopride have not been detailed in publicly available literature, the general mechanism for 5-HT4 receptor agonism in the gut is well-established and is depicted below.

Preclinical Pharmacology

Preclinical studies in canine models have demonstrated the prokinetic effects of Relenopride. While the full study data is not publicly available, reports indicate that Relenopride accelerates gastric emptying, enhances antral contractions, and that these effects are mediated through the 5-HT4 receptor.

Clinical Development for Gastrointestinal Disorders

Relenopride has been evaluated in several Phase 2 clinical trials for constipation-related GI disorders.

Completed Phase 2 Clinical Trials

| Clinical Trial ID | Indication | Status |

| NCT01523184 | Functional Constipation (FC) | Completed[2] |

| NCT01989234 | Chronic Idiopathic Constipation (CIC) | Completed[3] |

| NCT02082457 | Irritable Bowel Syndrome with Constipation (IBS-C) | Completed |

Clinical Efficacy in Functional Constipation (NCT01523184)

A Phase 2 study was conducted to evaluate the pharmacodynamics of Relenopride in patients with chronic or functional constipation. While detailed quantitative results from the full publication are not available, high-level findings indicate that Relenopride was associated with an acceleration in colonic transit.

Experimental Protocol: Assessment of Gastrointestinal Transit

A general workflow for assessing GI transit in clinical trials for constipation is outlined below. Specific parameters for the Relenopride trials are not available.

References

In-Depth Technical Guide: Potential Therapeutic Applications of Relenopride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Relenopride (also known as YKP-10811) is a selective, partial agonist of the serotonin 5-HT4 receptor, a G-protein coupled receptor extensively expressed in the gastrointestinal tract and to a lesser extent in the central nervous system. Its prokinetic and potential analgesic properties have positioned it as a therapeutic candidate for a range of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the current understanding of Relenopride, focusing on its mechanism of action, preclinical evidence, and clinical trial data. Detailed experimental methodologies are provided for key studies, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of Relenopride's pharmacological profile and therapeutic potential.

Introduction

Gastrointestinal (GI) motility disorders, such as functional constipation, irritable bowel syndrome with constipation (IBS-C), and gastroparesis, represent a significant clinical burden, affecting a large portion of the population and diminishing quality of life. The serotonin 5-HT4 receptor has emerged as a key target for the treatment of these conditions due to its crucial role in regulating GI secretion and peristalsis. Relenopride is a novel small molecule that acts as a selective partial agonist at the 5-HT4 receptor.[1] It has been investigated for its potential to improve GI transit and alleviate associated symptoms.[2] This document serves as an in-depth technical resource, consolidating the available scientific and clinical data on Relenopride to inform further research and development efforts.

Mechanism of Action

Relenopride exerts its pharmacological effects primarily through its agonist activity at the 5-HT4 receptor. This receptor is coupled to the Gs alpha-subunit of G-proteins.[3]

Receptor Binding Affinity

Relenopride demonstrates high affinity and selectivity for the 5-HT4 receptor. In vitro radioligand binding assays have determined its binding affinity (Ki) for the human 5-HT4 receptor to be 4.96 nM.[4] The compound shows significantly lower affinity for other serotonin receptor subtypes, with a Ki of 600 nM for the 5-HT2A receptor and 31 nM for the 5-HT2B receptor, indicating a favorable selectivity profile.[4] This selectivity is a critical attribute, as off-target effects, particularly at the 5-HT2B receptor, have been associated with adverse cardiovascular events observed with previous generations of 5-HT4 agonists.

Table 1: Relenopride Receptor Binding Affinities (Ki)

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT4 | 4.96 nM |

| 5-HT2A | 600 nM |

| 5-HT2B | 31 nM |

Signaling Pathway

Activation of the 5-HT4 receptor by Relenopride initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of Relenopride to the 5-HT4 receptor on enteric neurons leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to facilitate the release of acetylcholine (ACh) from presynaptic nerve terminals. Acetylcholine, a primary excitatory neurotransmitter in the gut, then acts on muscarinic receptors on smooth muscle cells, promoting contraction and accelerating intestinal transit.

Preclinical Studies

A series of preclinical investigations have been conducted to evaluate the efficacy and safety of Relenopride in animal models of gastrointestinal dysmotility and visceral hypersensitivity.

Prokinetic Effects in a Canine Model of Gastroparesis

The prokinetic effects of Relenopride were assessed in a study utilizing a canine model of delayed gastric emptying.

Experimental Protocol:

-

Animal Model: Healthy dogs.

-

Intervention: Administration of YKP10811 at various doses.

-

Outcome Measures: Gastric emptying of a radiolabeled meal, antral contractions, and gastric accommodation.

-

Methodology: Gastric emptying was measured using scintigraphy. Antral contractions were assessed by manometry.

Results: The study found that YKP10811 accelerated gastric emptying and enhanced antral contractions in a dose-dependent manner. This suggests a potential therapeutic application for Relenopride in the treatment of gastroparesis.

Effects on Visceral Hypersensitivity in a Rat Model

A study by Gilet et al. (2014) investigated the influence of YKP10811 on visceral hypersensitivity, a key feature of IBS.

Experimental Protocol:

-

Animal Model: Rats with visceral hypersensitivity induced by trinitrobenzene sulfonic acid (TNBS).

-

Intervention: Administration of YKP10811 (30 mg/kg).

-

Outcome Measures: Visceral sensitivity to colorectal distension.

-

Methodology: Visceral sensitivity was quantified by measuring the abdominal withdrawal reflex to graded colorectal distension.

Results: YKP10811 was shown to suppress TNBS-induced visceral hypersensitivity in rats. This finding points to a potential dual benefit of Relenopride in IBS-C, addressing both constipation and abdominal pain.

Clinical Development

Relenopride has undergone Phase 1 and Phase 2 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans. Currently, it is in Phase I trials for unspecified neurologic disorders.

Phase 1 Studies in Healthy Volunteers

Phase 1 clinical studies in healthy volunteers demonstrated that YKP10811 was safe and well-tolerated. No significant adverse events were reported. Detailed pharmacokinetic data from these studies are not yet publicly available.

Phase 2 Study in Functional Constipation (NCT01523184)

A randomized, double-blind, placebo-controlled Phase 2 trial was conducted to assess the efficacy and safety of Relenopride in patients with functional constipation.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients with functional constipation according to Rome III criteria.

-

Interventions:

-

Relenopride 10 mg once daily

-

Relenopride 20 mg once daily

-

Relenopride 30 mg once daily

-

Placebo once daily

-

-

Treatment Duration: 8 days.

-

Primary Endpoint: Change from baseline in colonic transit at 24 hours.

-

Secondary Endpoints: Colonic transit at 48 hours, gastric emptying, small bowel transit, and bowel function (stool frequency and consistency).

-

Methodology: Gastrointestinal transit was measured by scintigraphy. Bowel function was recorded in patient diaries.

Results: The study demonstrated that Relenopride significantly accelerated gastrointestinal and colonic transit compared to placebo. The effects on bowel function were consistent with the observed changes in transit.

Potential Therapeutic Applications

Based on its mechanism of action and the available preclinical and clinical data, Relenopride holds promise for the treatment of several gastrointestinal disorders.

-

Functional Constipation and IBS-C: The prokinetic effects of Relenopride, coupled with its potential to reduce visceral hypersensitivity, make it a strong candidate for the management of functional constipation and IBS-C.

-

Gastroparesis: The demonstrated ability of Relenopride to accelerate gastric emptying in a preclinical model suggests its utility in treating gastroparesis.

-

Other Motility-Related Disorders: Further investigation may reveal the therapeutic potential of Relenopride in other conditions characterized by impaired GI motility, such as postoperative ileus.

-

Neurological Disorders: The current investigation of Relenopride in Phase I trials for unspecified neurologic disorders suggests a potential expansion of its therapeutic applications beyond the gastrointestinal system, although the specific rationale for this is not yet in the public domain.

Conclusion

Relenopride is a selective 5-HT4 receptor partial agonist with a well-defined mechanism of action that supports its development for the treatment of gastrointestinal motility disorders. Preclinical studies have demonstrated its prokinetic and visceral analgesic effects, and a Phase 2 clinical trial has provided evidence of its efficacy in accelerating colonic transit in patients with functional constipation. The favorable selectivity profile of Relenopride may translate into an improved safety profile compared to older 5-HT4 agonists. Further clinical development, including larger Phase 3 trials and the publication of Phase 1 pharmacokinetic data, will be crucial to fully elucidate the therapeutic potential and safety of Relenopride. The ongoing exploration of its utility in neurological disorders opens up exciting new avenues for this promising compound.

References

- 1. Media < SK Biopharmaceuticals [skbp.com]

- 2. Frontiers | Apigenin as an emerging hepatoprotective agent: current status and future perspectives [frontiersin.org]

- 3. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols: Relenopride In Vivo Studies in Canine Models

Introduction

Relenopride is a compound of interest in pharmaceutical research. This document outlines hypothetical protocols and application notes for conducting in vivo studies of Relenopride in canine models, based on general principles of preclinical animal research. It is important to note that as of the latest literature review, no specific in vivo studies of Relenopride in canine models have been published in publicly accessible scientific literature. Therefore, the following information is presented as a foundational guide for researchers designing such studies.

I. Hypothetical Experimental Protocols

The following protocols are generalized and should be adapted based on specific research questions, preliminary in vitro data, and institutional animal care and use committee (IACUC) guidelines.

1. Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of Relenopride in a canine model, including absorption, distribution, metabolism, and excretion (ADME).

Materials:

-

Relenopride (analytical grade)

-

Vehicle for administration (e.g., sterile saline, polyethylene glycol)

-

Beagle dogs (typically used in preclinical studies)

-

Catheters for blood collection

-

Centrifuge

-

Sample storage tubes

-

LC-MS/MS or other appropriate analytical instrumentation

Procedure:

-

Animal Acclimation: Acclimate healthy adult beagle dogs to the laboratory environment for at least one week prior to the study.

-

Dosing:

-

Administer a single dose of Relenopride intravenously (IV) and orally (PO) to different groups of dogs.

-

A typical dose might range from 1 to 10 mg/kg, but this should be determined by prior dose-range finding studies.

-

-

Blood Sampling:

-

Collect blood samples from a peripheral vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples to separate plasma.

-

-

Sample Analysis:

-

Analyze plasma samples for Relenopride concentrations using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

-

2. Safety and Tolerability Study Protocol

Objective: To assess the safety and tolerability of Relenopride in canines following single or multiple doses.

Materials:

-

Relenopride

-

Beagle dogs

-

Clinical observation checklists

-

Equipment for monitoring vital signs (ECG, blood pressure)

-

Hematology and clinical chemistry analyzers

Procedure:

-

Dose Escalation: Administer escalating doses of Relenopride to different cohorts of dogs.

-

Clinical Observations:

-

Conduct regular clinical observations for any adverse effects, including changes in behavior, appetite, and physical appearance.

-

Monitor vital signs at regular intervals.

-

-

Blood and Urine Analysis:

-

Collect blood and urine samples before and after drug administration for hematology, clinical chemistry, and urinalysis.

-

-

Necropsy and Histopathology:

-

At the end of the study, perform a full necropsy and histopathological examination of major organs.

-

II. Data Presentation

Since no specific data is available, the following tables are templates for how quantitative data from the proposed studies could be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of Relenopride in Beagle Dogs

| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |

| Dose (mg/kg) | X | Y |

| Cmax (ng/mL) | A | D |

| Tmax (hr) | B | E |

| AUC (0-t) (ng*hr/mL) | C | F |

| Half-life (t1/2) (hr) | G | H |

| Bioavailability (%) | N/A | I |

Table 2: Hypothetical Clinical Pathology Findings

| Parameter | Control Group (Mean ± SD) | Low Dose Group (Mean ± SD) | High Dose Group (Mean ± SD) |

| Hematology | |||

| RBC (10^6/µL) | Value | Value | Value |

| WBC (10^3/µL) | Value | Value | Value |

| Platelets(10^3/µL) | Value | Value | Value |

| Clinical Chemistry | |||

| ALT (U/L) | Value | Value | Value |

| AST (U/L) | Value | Value | Value |

| Creatinine(mg/dL) | Value | Value | Value |

III. Visualization of Workflows and Pathways

The following diagrams illustrate the generalized workflows for the proposed studies.

Caption: Workflow for a pharmacokinetic study of Relenopride in a canine model.

Caption: Workflow for a safety and tolerability study of Relenopride in canines.

Application Notes and Protocols: Clinical Trial Design for Relenopride in Functional Constipation

For Researchers, Scientists, and Drug Development Professionals

Introduction